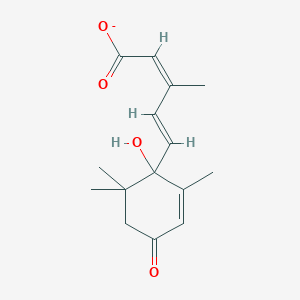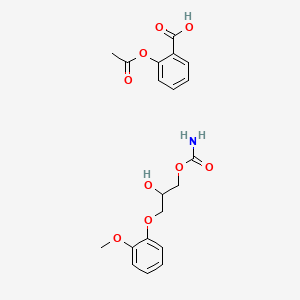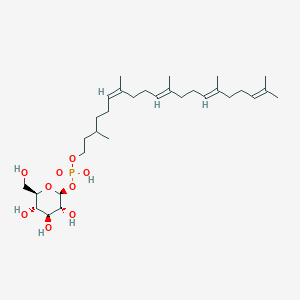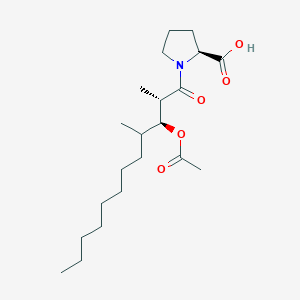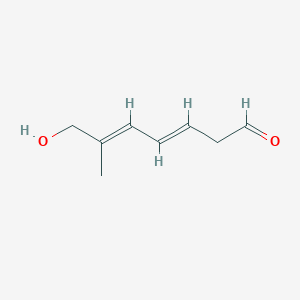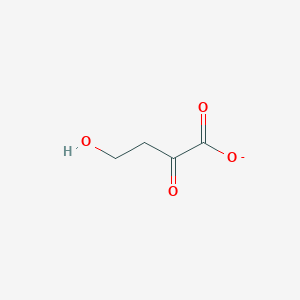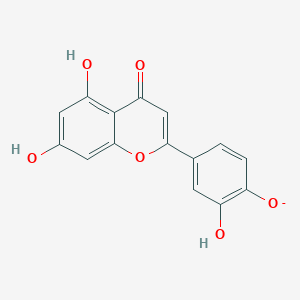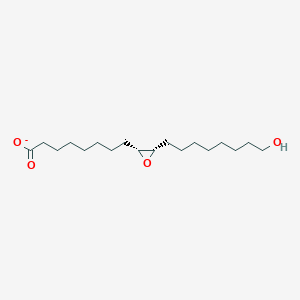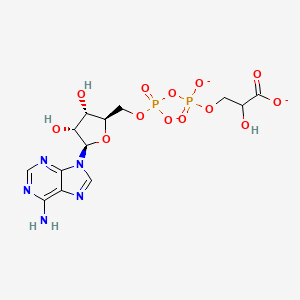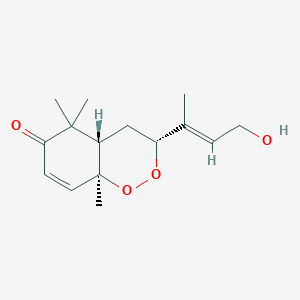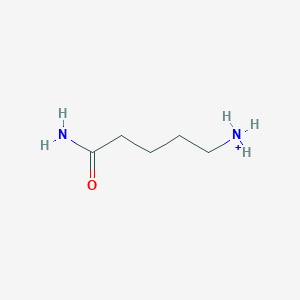
5-Ammoniopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ammoniopentanamide is an organic cation and conjugate acid of 5-aminopentanamide, arising from protonation of the amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a 5-aminopentanamide.
Scientific Research Applications
1. Antidepressant Drug Research
5-Ammoniopentanamide has been a subject of interest in the research of antidepressant drugs. The compound is noted for its selective serotonin uptake inhibition properties, making it a focus in the study of fluoxetine, a widely known antidepressant. Fluoxetine's effects have been extensively studied, including its effectiveness in depression and obsessive-compulsive disorders (Wong, Bymaster, & Engleman, 1995).
2. Role in 5-HT Research
5-HT research, which includes the study of this compound, has generated numerous therapeutic agents. The focus on 5-HT reuptake inhibitors (SSRIs), where this compound plays a role, has led to breakthroughs in treating various disorders like depression, anxiety, and premenstrual dysphoria (Jones & Blackburn, 2002).
3. Cancer Treatment Research
Research involving this compound also extends to cancer treatment. For example, 5-Fluorouracil, a derivative of this compound, has been widely used in cancer therapy. Studies have explored its mechanism of action and strategies to overcome drug resistance, significantly impacting cancer treatment protocols (Longley, Harkin, & Johnston, 2003).
4. Psychiatric Disorder Treatments
This compound has been instrumental in developing treatments for psychiatric disorders. Research has shown that compounds interacting with 5-HT receptors, where this compound is relevant, offer potential therapeutic applications in treating mood disorders and possibly schizophrenia (Preller et al., 2018).
5. Neurobiological Studies
Studies involving this compound have been crucial in understanding the neurobiology of drugs and substances. PET imaging, used to assess pharmacokinetic and pharmacodynamic events, relies on the knowledge of compounds like this compound to understand drug action at a molecular level (Fowler et al., 1999).
6. Environmental Toxicology
Research on this compound extends to environmental toxicology, particularly in studying its effects when present in low concentrations in water bodies. This research is crucial for understanding the environmental impact of pharmaceutical compounds like SSRIs (Kreke & Dietrich, 2008).
Properties
Molecular Formula |
C5H13N2O+ |
|---|---|
Molecular Weight |
117.17 g/mol |
IUPAC Name |
(5-amino-5-oxopentyl)azanium |
InChI |
InChI=1S/C5H12N2O/c6-4-2-1-3-5(7)8/h1-4,6H2,(H2,7,8)/p+1 |
InChI Key |
OTIAVLWNTIXJDO-UHFFFAOYSA-O |
Canonical SMILES |
C(CC[NH3+])CC(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


